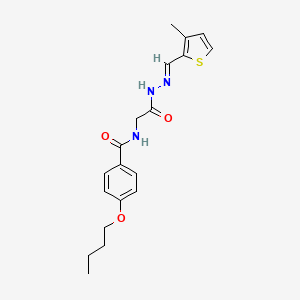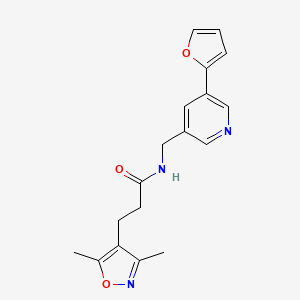![molecular formula C26H29NO4 B2441253 N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 1335031-79-2](/img/structure/B2441253.png)
N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride” has a molecular formula of C12H21NO2 and a molecular weight of 247.76 . Another related compound is “(1S,3S,5R)-2,7,7-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid” which has a molecular formula of C11H18O2 .
Molecular Structure Analysis
The molecular structure of “(1R,2R,3S,5R)-(-)-2,3-Pinanediol” is based on structures generated from information available in databases .Physical And Chemical Properties Analysis
The related compound “(1R,2R,3S,5R)-(-)-2,3-Pinanediol” has a melting point of 57-59 °C, a boiling point of 101-102 °C at 1 mm Hg, and a specific rotation of -8.5 º (c=6.5, toluene) .Applications De Recherche Scientifique
Human Flavin-containing Monooxygenase 3 (FMO3) and Drug Oxidation Activities
Human FMO3 is crucial for oxygenating a variety of nitrogen- and sulfur-containing medicines and xenobiotic substances. Mutations in the FMO3 gene can cause trimethylaminuria, underscoring the enzyme's importance in metabolizing dietary-derived trimethylamine. This review highlights the functional variations in FMO3 due to genetic differences, which can affect drug interactions and metabolism, illustrating the relevance of enzymes similar in function or related to the targeted compound in drug development and disease treatment processes (Yamazaki & Shimizu, 2013).
Peptide Synthesis and Structural Analysis Using TOAC
The review on TOAC, a paramagnetic amino acid, and its applications in peptide synthesis provides insight into analyzing peptide secondary structure and dynamics. This is relevant to the study of compounds like "N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid," which may be used in similar contexts for understanding peptide behavior and interactions in biological systems (Schreier et al., 2012).
Carboxylic Acids in Biocatalyst Inhibition
Understanding the impact of carboxylic acids on microbial fermentation processes is crucial, especially when considering the synthesis of compounds through biotechnological methods. This review discusses the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into overcoming these challenges for efficient production of chemicals and potentially related compounds (Jarboe, Royce, & Liu, 2013).
Impurities in Peptide Medicines
The control and understanding of peptide-related impurities are vital for ensuring the safety and efficacy of peptide-based drugs. This review provides a structured overview of impurities commonly observed in peptide medicines, which is essential for the development and quality control of new peptide drugs, possibly including derivatives of the targeted compound (D'Hondt et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-25(2)15-12-21(23(28)29)26(3,22(25)13-15)27-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t15-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKJQXNBHQWLCK-BHWIVQFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

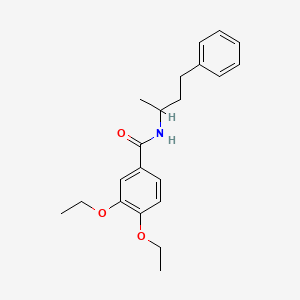
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
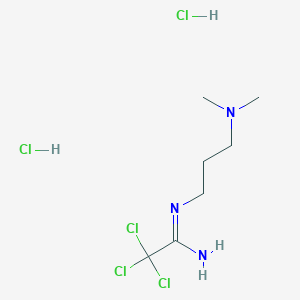
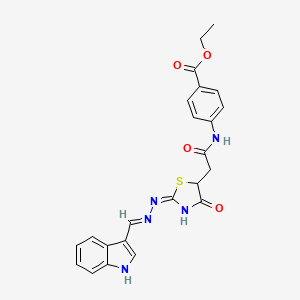
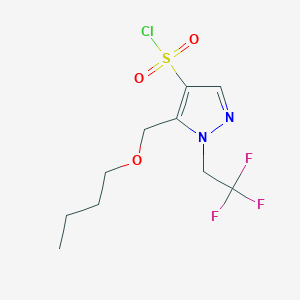

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)

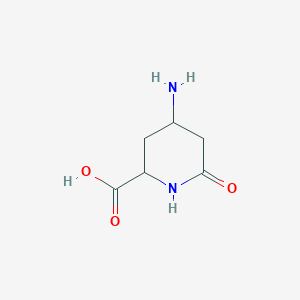
![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)

